

Standard protocol for isotopic labeling with Phenyl-d5-boronic acid

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Compound of Interest		
Compound Name:	Phenyl-d5-boronic acid	
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Application Notes: Isotopic Labeling with Phenyld5-boronic acid

Introduction

Phenyl-d5-boronic acid (C₆D₅B(OH)₂) is a deuterated analog of phenylboronic acid, where the five hydrogen atoms on the phenyl ring are replaced with deuterium.[1] This isotopic labeling provides a stable, heavy-isotope signature that is invaluable for a range of applications in chemical and biomedical research. The mass shift of +5 Da allows for clear differentiation and quantification of labeled molecules from their unlabeled counterparts using mass spectrometry. Its primary utility lies in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and in drug metabolism studies where it serves as a tracer to elucidate metabolic pathways.[1][2] Furthermore, the boronic acid moiety's ability to form reversible covalent bonds with diols makes it a powerful tool for the enrichment and analysis of glycoproteins and other polyhydroxy compounds.[3][4][5]

These application notes provide standard protocols for researchers, scientists, and drug development professionals on the use of **Phenyl-d5-boronic acid** for isotopic labeling, enrichment, and subsequent analysis.

Key Applications

 Drug Metabolism and Pharmacokinetics (DMPK): Incorporating Phenyl-d5-boronic acid into drug candidates allows for precise tracking of the molecule and its metabolites in biological



systems, aiding in the optimization of drug safety and efficacy.[1][6]

- Organic Synthesis: It is a crucial reagent for introducing a deuterated phenyl group into target molecules via cross-coupling reactions, enabling detailed investigation of reaction mechanisms.[1][2][7]
- Proteomics and Glycomics: Used for the specific labeling and enrichment of glycopeptides and glycoproteins from complex biological samples for mass spectrometry-based analysis.[5]
 [8]
- Materials Science: Facilitates the synthesis of isotopically labeled polymers, allowing for a deeper understanding of their structural and dynamic properties.[1]

Physicochemical and Analytical Data

Quantitative data and key properties of **Phenyl-d5-boronic acid** are summarized below.

Property	Value	Reference(s)
Chemical Formula	C ₆ D ₅ B(OH) ₂	[9]
Molecular Weight	126.96 g/mol	[9]
CAS Number	215527-70-1	[1][7][9]
Isotopic Purity	Typically ≥98 atom % D	
Physical Appearance	Colorless or white crystalline solid	[7]
Melting Point	217-220 °C	
Primary Application	Isotopic labeling for Suzuki coupling, DMPK studies, proteomics	[1][2][9]

Experimental Protocols

Protocol 1: Isotopic Labeling via Suzuki-Miyaura Cross-Coupling

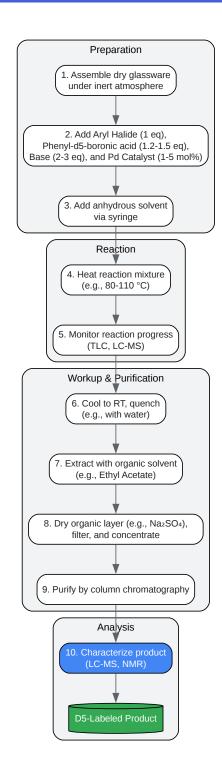


This protocol describes a general procedure for introducing the Phenyl-d5 moiety onto an aryl halide (Ar-X) or triflate (Ar-OTf) substrate.

1.1. Materials and Reagents

- Phenyl-d5-boronic acid
- Aryl halide or triflate substrate
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
- Base (e.g., K₂CO₃, CS₂CO₃, K₃PO₄)
- Anhydrous solvent (e.g., Toluene, Dioxane, THF/Water mixture)
- Reaction vessel (e.g., Schlenk flask)
- Inert gas supply (Nitrogen or Argon)
- Standard glassware for workup and purification
- Deuterated solvents for NMR analysis (if required)
- LC-MS grade solvents for analysis
- 1.2. Experimental Workflow





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Caption: Workflow for Suzuki-Miyaura cross-coupling.

1.3. Procedure



- To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide/triflate (1.0 eq), **Phenyl-d5-boronic acid** (1.2 eq), base (2.0 eq), and palladium catalyst (0.02 eq).
- Evacuate and backfill the flask with inert gas three times.
- Add the degassed solvent(s) via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
- Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Cool the reaction to room temperature and quench with water.
- Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired Phenyl-d5-labeled compound.
- Confirm the structure and isotopic incorporation using NMR and high-resolution mass spectrometry.

Protocol 2: Enrichment of Glycopeptides for Mass Spectrometry

This protocol outlines the enrichment of cis-diol-containing molecules, such as glycopeptides, from a complex protein digest using boronic acid affinity chromatography.[8]

- 2.1. Materials and Reagents
- Protein digest sample (e.g., tryptic digest of a cell lysate)
- Boronic acid-functionalized beads or matrix (commercial or prepared by coupling Phenyl-d5boronic acid to an activated support)

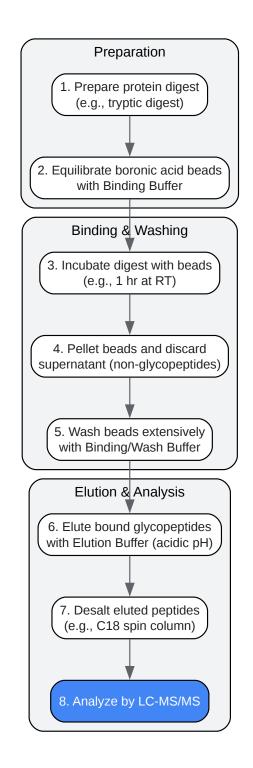






- Binding/Wash Buffer (e.g., 100 mM ammonium bicarbonate, pH 8.5)
- Elution Buffer (e.g., 1% formic acid or 50 mM HCl)
- Microcentrifuge tubes or spin columns
- Sample cleanup tools (e.g., C18 desalting spin columns)
- LC-MS grade solvents for analysis
- 2.2. Experimental Workflow





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Caption: Workflow for glycopeptide enrichment.

2.3. Procedure



- Equilibrate the required amount of boronic acid-functionalized beads by washing them three times with the Binding/Wash Buffer.
- Resuspend the equilibrated beads in Binding/Wash Buffer.
- Add the protein digest sample to the bead slurry.
- Incubate the mixture for 1 hour at room temperature with gentle end-over-end rotation to allow for the binding of glycopeptides.
- Centrifuge the sample to pellet the beads and carefully remove the supernatant, which contains non-glycopeptides.
- Wash the beads three to five times with the Binding/Wash Buffer to remove non-specifically bound peptides.
- Elute the bound glycopeptides by adding the acidic Elution Buffer and incubating for 10-15 minutes.
- Pellet the beads by centrifugation and collect the supernatant containing the enriched glycopeptides.
- Desalt and concentrate the eluted glycopeptides using a C18 desalting column according to the manufacturer's protocol.
- The enriched sample is now ready for LC-MS/MS analysis.

Protocol 3: Analytical Characterization by LC-MS/MS

This protocol provides a general method for the detection and quantification of **Phenyl-d5-boronic acid**-labeled compounds. Boronic acids can be challenging for mass spectrometry, and this method is optimized for high sensitivity.[10]

3.1. Sample Preparation

 Accurately weigh and dissolve the labeled compound and any unlabeled standard in a suitable solvent (e.g., methanol) to create 1 mg/mL stock solutions.[3]



- Perform serial dilutions with a mixture of methanol/water (50:50 v/v) or mobile phase A to prepare a calibration curve.[3]
- Note: Solutions of boronic acids can be unstable; it is recommended to prepare them fresh.
 [11]
- 3.2. Recommended LC-MS/MS Parameters The following parameters are a starting point and should be optimized for the specific analyte and instrument. This method utilizes electrospray ionization in negative mode, which often provides high sensitivity for boronic acids.[10][12]

Parameter	Recommended Setting	Reference(s)
LC Column	C18 reversed-phase (e.g., 2.1 mm x 50 mm, <2 μm particle size)	[10]
Mobile Phase A	0.1% Formic Acid in Water	[10]
Mobile Phase B	0.1% Formic Acid in Acetonitrile	[10]
Flow Rate	0.2 - 0.4 mL/min	[10]
Gradient	Linear gradient, e.g., 5% to 95% B over 5-7 minutes, followed by hold and re- equilibration	
Column Temperature	40 °C	[10][12]
Ionization Mode	Electrospray Ionization (ESI), Negative	[10][12]
Acquisition Mode	Multiple Reaction Monitoring (MRM)	
Capillary Voltage	~3.0 kV	
Source/Desolvation Temp	~150 °C / ~350 °C	[10]

3.3. Data Analysis



- Monitor for the deprotonated molecular ion [M-H]⁻ of the labeled compound.
- Optimize collision energy to identify characteristic product ions for MRM transitions.
- Generate a calibration curve by plotting the peak area against the concentration of the standards.
- Quantify the labeled compound in unknown samples using the calibration curve. The method should demonstrate good linearity (R² > 0.99).[3]

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